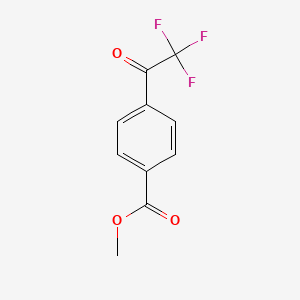
Ocresolphthalein
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ocresolphthalein, also known as 3,3-Bis(4-hydroxy-3-methylphenyl)-2-benzofuran-1(3H)-one, is a phthalein dye commonly used as a pH indicator in titrations. It is insoluble in water but soluble in ethanol. Its solution is colorless below pH 8.2 and turns purple above pH 9.8 . The molecular formula of this compound is C22H18O4 .
Méthodes De Préparation
Ocresolphthalein is synthesized using a method similar to other phthalein dyes. The general procedure involves combining a 2M equivalent of a phenol or substituted phenol with a 1M equivalent of phthalic anhydride . The reaction typically requires heating and the presence of a catalyst such as anhydrous zinc chloride . Industrial production of this compound is not common, and it is usually commercially available .
Analyse Des Réactions Chimiques
Ocresolphthalein undergoes various chemical reactions, including:
Oxidation and Reduction:
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong bases or acids.
Complexation: this compound forms complexes with metal ions, such as calcium, under alkaline conditions.
Common reagents used in these reactions include strong acids, bases, and metal ions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ocresolphthalein has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator in titrations and as a reagent in the synthesis of polyamides and polyimides.
Biology: It is employed in colorimetric assays to estimate calcium levels in biological samples.
Industry: It is used in the production of polycarbonate, polyacrylate, and epoxy-resin.
Mécanisme D'action
The primary mechanism of action of Ocresolphthalein involves its ability to form complexes with metal ions. In the presence of calcium ions and under alkaline conditions, this compound forms a violet-colored complex. This complexation reaction is the basis for its use in colorimetric assays to measure calcium levels . The molecular targets include calcium ions, and the pathways involved are primarily related to complexation and colorimetric detection.
Comparaison Avec Des Composés Similaires
Ocresolphthalein is similar to other phthalein dyes such as phenolphthalein and thymolphthalein. it has unique properties that make it suitable for specific applications:
Phenolphthalein: Used as a pH indicator and in laxatives. It turns pink in basic solutions.
Thymolphthalein: Also used as a pH indicator, but it turns blue in basic solutions.
This compound’s unique ability to form complexes with calcium ions under alkaline conditions distinguishes it from these other compounds .
Propriétés
Numéro CAS |
206886-28-4 |
|---|---|
Formule moléculaire |
C22H18O4 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
3,3-bis(3-hydroxy-4-methylphenyl)-2-benzofuran-1-one |
InChI |
InChI=1S/C22H18O4/c1-13-7-9-15(11-19(13)23)22(16-10-8-14(2)20(24)12-16)18-6-4-3-5-17(18)21(25)26-22/h3-12,23-24H,1-2H3 |
Clé InChI |
VCSUYXUJFRFUEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


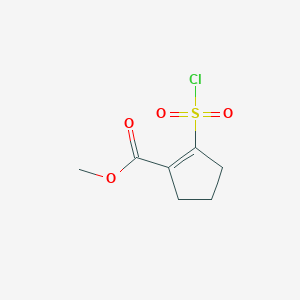
![methyl (2S)-2-[[2-(2-methylphenyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B13146966.png)
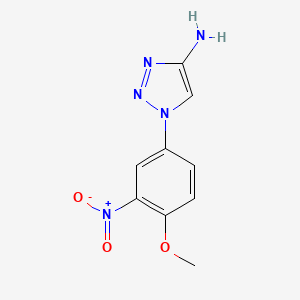

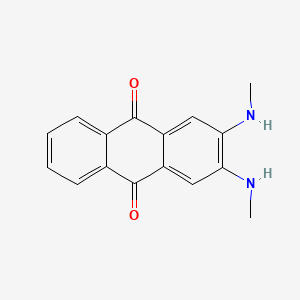
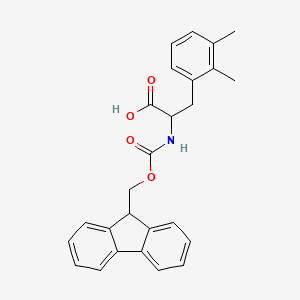

![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13147008.png)
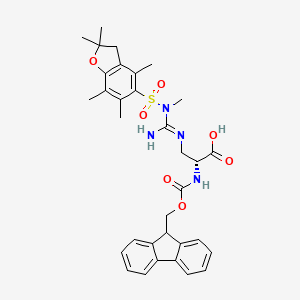
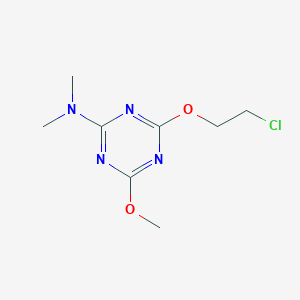
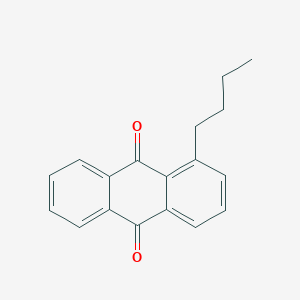
![L-Serine,(2R)-2,3-bis[(1-oxodecyl)oxy]propylhydrogenphosphate(ester),monosodiumsalt](/img/structure/B13147034.png)

